2-[(5-{(E)-[(cyanoacetyl)hydrazono]methyl}-2-furyl)thio]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-{[(E)-2-(2-CYANOACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyanoacetyl group, a hydrazono group, and a furan ring, making it an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of 2-[(5-{[(E)-2-(2-CYANOACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE typically involves multiple steps. One common method includes the reaction of cyanoacetic acid with hydrazine to form cyanoacetyl hydrazine. This intermediate is then reacted with a furan derivative and a phenylacetamide derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Analyse Chemischer Reaktionen
2-[(5-{[(E)-2-(2-CYANOACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield different products.
Wissenschaftliche Forschungsanwendungen
2-[(5-{[(E)-2-(2-CYANOACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(5-{[(E)-2-(2-CYANOACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The cyanoacetyl and hydrazono groups are believed to play a crucial role in its biological activity by interacting with enzymes or receptors in the body. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(5-{[(E)-2-(2-CYANOACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE include other hydrazono derivatives and furan-containing compounds. What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- 2-[(5-{(E)-[(2-Nitrobenzoyl)hydrazono]methyl}-2-furyl)sulfanyl]-N-phenylacetamide
- 2-[(5-{(E)-[(2-Acetyl)hydrazono]methyl}-2-furyl)sulfanyl]-N-phenylacetamide
These compounds share structural similarities but may differ in their specific activities and applications.
Eigenschaften
Molekularformel |
C16H14N4O3S |
---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N-[(E)-[5-(2-anilino-2-oxoethyl)sulfanylfuran-2-yl]methylideneamino]-2-cyanoacetamide |
InChI |
InChI=1S/C16H14N4O3S/c17-9-8-14(21)20-18-10-13-6-7-16(23-13)24-11-15(22)19-12-4-2-1-3-5-12/h1-7,10H,8,11H2,(H,19,22)(H,20,21)/b18-10+ |
InChI-Schlüssel |
MWYPTOMETZSWTA-VCHYOVAHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=CC=C(O2)/C=N/NC(=O)CC#N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=CC=C(O2)C=NNC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.